5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole
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Overview
Description
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a heterocyclic compound that contains both isoxazole and oxadiazole rings. This compound is known for its significant biological activities and is widely used in scientific research, particularly in the fields of medicinal and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with isocyanates, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antibacterial, antiviral, and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Oxazole: Contains a five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positioning of oxygen and nitrogen atoms.
1,2,4-Oxadiazole: Contains a five-membered ring with two nitrogen atoms and one oxygen atom.
Uniqueness
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological systems and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
725234-32-2 |
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Molecular Formula |
C9H4N4O5 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-5-(1,2-oxazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4N4O5/c14-13(15)7-2-1-5(16-7)8-11-9(18-12-8)6-3-4-10-17-6/h1-4H |
InChI Key |
VSZVAGCJFVDCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=NO3 |
Origin of Product |
United States |
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